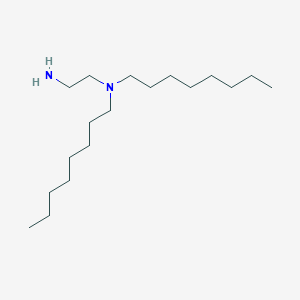

1,2-Ethanediamine, N,N-dioctyl-

描述

1,2-Ethanediamine, N,N-dioctyl- is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two octyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dioctyl- typically involves the reaction of ethylenediamine with octyl halides under basic conditions. The reaction can be represented as follows:

H2NCH2CH2NH2+2C8H17X→C8H17NCH2CH2NC8H17+2HX

where ( \text{X} ) is a halide such as chlorine or bromine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediamine, N,N-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Types of Reactions

1,2-Ethanediamine, N,N-dioctyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, replacing the octyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Various substituted ethylenediamines

科学研究应用

1,2-Ethanediamine, N,N-dioctyl- has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug design.

Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.

作用机制

The mechanism of action of 1,2-Ethanediamine, N,N-dioctyl- depends on its application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. The nitrogen atoms donate electron pairs to the metal center, stabilizing the complex. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

相似化合物的比较

Similar Compounds

1,2-Ethanediamine, N,N-diethyl-: Similar structure but with ethyl groups instead of octyl groups.

1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains both ethyl and methyl groups.

Ethylenediamine: The parent compound without any alkyl substitution.

Uniqueness

1,2-Ethanediamine, N,N-dioctyl- is unique due to the presence of long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. The long alkyl chains also influence the compound’s solubility and reactivity compared to shorter alkyl-substituted ethylenediamines.

生物活性

1,2-Ethanediamine, N,N-dioctyl- (CAS Number: 1656-55-9) is a diamine compound with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and lipophilicity.

- Molecular Formula : CHN

- Molecular Weight : 284.524 g/mol

- Density : 0.828 g/cm³

- Boiling Point : 363°C at 760 mmHg

- Flash Point : 224.6°C

Antimicrobial Activity

Research has indicated that derivatives of 1,2-ethanediamine exhibit notable antimicrobial properties. For instance, N,N'-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have shown significant in vitro activity against various pathogens.

| Compound | Target Organisms | LC (µM) |

|---|---|---|

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Salmonella enterica | 11.6 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Salmonella enterica | 8.79 |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | 86 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | 138 |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 140 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 287 |

These compounds demonstrated the highest efficacy against Salmonella enterica, indicating their potential as lead compounds for developing new antimicrobial agents .

Cytotoxicity and Membrane Interaction

Studies have shown that dioctyldiQAS (related to N,N-dioctyl derivatives) affects erythrocyte membranes by protecting against hypotonic hemolysis and altering membrane permeability. At sublytic concentrations, it was observed to induce the formation of sphero-echinocytes and increase potassium flux across membranes while decreasing Na-K pump activity .

This suggests that the compound can modulate membrane-associated functions and may have implications for drug delivery systems where membrane interaction is crucial.

Lipophilicity Studies

A study aimed at determining the lipophilicity of various ethylenediamine derivatives found a strong correlation between lipophilicity parameters and their biological activities. The logD values were predictive of the compounds' behavior in biological systems. The developed model demonstrated good predictivity for potential metabolites derived from these compounds .

This property is critical as it influences absorption, distribution, metabolism, and excretion (ADME) characteristics of drug candidates.

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on Staphylococcus aureus and Pseudomonas aeruginosa demonstrated that specific modifications to the ethylenediamine structure significantly enhanced antimicrobial potency. The introduction of halogen substituents was particularly effective in increasing activity against gram-positive and gram-negative bacteria .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of dioctyldiQAS on human cell lines revealed that at higher concentrations, there was a marked increase in cell death rates, indicating a dose-dependent response that could be beneficial for targeted therapies .

属性

IUPAC Name |

N',N'-dioctylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N2/c1-3-5-7-9-11-13-16-20(18-15-19)17-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOYHXFDKQSXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601748 | |

| Record name | N~1~,N~1~-Dioctylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90965-55-2 | |

| Record name | N~1~,N~1~-Dioctylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。